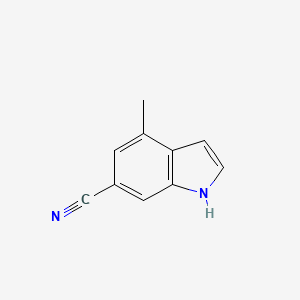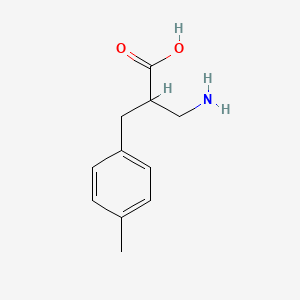
2,2,6,6-四甲基-3,5-二氧代庚烷-4-基钾
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide is a chemical compound known for its unique structure and reactivity It is a derivative of 2,2,6,6-tetramethyl-3,5-heptanedione, a β-diketone, which is known for its ability to form stable complexes with various metal ions
科学研究应用
Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Medicine: Research is ongoing into its potential use in medicinal chemistry for drug development.
Industry: It is used in the production of advanced materials, including catalysts and semiconductor materials.
作用机制
Target of Action
Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide, also known as 2,2,6,6-Tetramethylheptane-3,5-dione (TMHD), is a β-diketone compound . Its primary targets are various metal ions. The compound’s oxygen atoms can easily coordinate with these metal ions to form stable complexes .
Mode of Action
The compound’s mode of action involves the formation of stable enol forms through tautomerization. Under alkaline conditions, the hydroxyl group of the enol loses a proton, leading to the formation of a negatively charged oxygen atom. This oxygen atom can easily coordinate with various metal ions .
Biochemical Pathways
The compound’s action affects the biochemical pathways involving the targeted metal ions. The formation of stable complexes with metal ions can influence the activity of these ions in various biochemical reactions .
Pharmacokinetics
The compound’s solubility in water is low , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of stable complexes with metal ions. These complexes can be used as catalysts in various organic synthesis reactions . For example, they can catalyze Ullmann reactions and various coupling reactions of aromatic compounds .
Action Environment
The action, efficacy, and stability of Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide can be influenced by environmental factors such as pH. The compound’s ability to form stable enol forms and coordinate with metal ions is enhanced under alkaline conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide typically involves the reaction of 2,2,6,6-tetramethyl-3,5-heptanedione with a potassium base. One common method is to dissolve 2,2,6,6-tetramethyl-3,5-heptanedione in a suitable solvent such as dimethylformamide (DMF) and then add potassium tert-butoxide. The reaction mixture is stirred at an elevated temperature, usually around 50°C, until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide follows similar principles but is optimized for larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically isolated by filtration and purified by recrystallization or other suitable methods .
化学反应分析
Types of Reactions
Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various metal salts can be used to replace the potassium ion, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound .
相似化合物的比较
Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: The parent compound, known for its ability to form stable metal complexes.
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV): A similar compound used as a precursor in materials science.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II): Another related compound used in coordination chemistry.
Uniqueness
Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide is unique due to its potassium ion, which imparts specific reactivity and properties. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in various scientific and industrial applications .
属性
CAS 编号 |
22441-14-1 |
|---|---|
分子式 |
C11H19KO2 |
分子量 |
222.37 g/mol |
IUPAC 名称 |
potassium;2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/C11H20O2.K/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1 |
InChI 键 |
MHTHSOHHAGJJKQ-UHFFFAOYSA-M |
SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[K+] |
手性 SMILES |
CC(C)(C)/C(=C/C(=O)C(C)(C)C)/[O-].[K+] |
规范 SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[K+] |
Key on ui other cas no. |
22441-14-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Bromo-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1604301.png)
![4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604302.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1604303.png)


![4-Methyl-3,4-dihydro-2h-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1604309.png)




![cyclopropyl 3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1604317.png)
